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molecular formula C9H9BrO3 B8742533 2-(3-Bromo-5-methoxyphenyl)acetic acid

2-(3-Bromo-5-methoxyphenyl)acetic acid

Cat. No. B8742533
M. Wt: 245.07 g/mol
InChI Key: KOAWADFHROEGLV-UHFFFAOYSA-N
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Patent
US04659706

Procedure details

A mixture of 5-bromo-3-methoxyphenylacetonitrile (22.6 g, 0.1 m) and 10% aqueous sodium hydroxide (300 ml) in ethanol (225 ml) is heated to 95° for 18 hours. The mixture is concentrated in vacuo, acidified with 10% hydrochloric acid and extracted with ethyl acetate. The ethyl acetate extract is washed, dried with sodium sulfate and concentrated in vacuo to give 5-bromo-3-methoxyphenylacetic acid.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([O:11][CH3:12])[CH:5]=[C:6](CC#N)[CH:7]=1.[OH-:13].[Na+].[CH2:15]([OH:17])[CH3:16]>>[Br:1][C:2]1[CH:3]=[C:4]([O:11][CH3:12])[CH:5]=[C:6]([CH2:16][C:15]([OH:13])=[O:17])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)CC#N)OC
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
225 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 95° for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
is washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)CC(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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